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Introduction

Abecomotide, also known as P140 or Lupuzor™, is a first-in-class immunomodulatory peptide
under investigation for the treatment of Systemic Lupus Erythematosus (SLE). It is a 21-mer
synthetic phosphopeptide derived from the spliceosomal U1-70K small nuclear
ribonucleoprotein (snRNP).[1] Unlike broad immunosuppressants, Abecomotide offers a
targeted approach by modulating a specific cellular pathway implicated in the pathogenesis of
SLE, aiming to restore immune homeostasis without inducing general immunosuppression.[2]
[3] This technical guide provides an in-depth overview of Abecomotide's mechanism of action,
preclinical and clinical data, and the experimental protocols used in its evaluation.

Mechanism of Action

Abecomotide's primary mechanism of action involves the modulation of chaperone-mediated
autophagy (CMA).[4] It specifically binds to the heat shock cognate 71 kDa protein (HSC70 or
HSPAS8), a key chaperone protein involved in the CMA pathway.[5] In SLE, CMA is
hyperactivated in B lymphocytes, leading to an overexpression of Major Histocompatibility
Complex Class Il (MHCII) molecules on the surface of antigen-presenting cells (APCs), which
are predominantly B cells in lupus. This overexpression facilitates the presentation of self-
antigens to autoreactive T cells, a critical step in the autoimmune response.
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By binding to HSPA8, Abecomotide interferes with this hyperactivated CMA, leading to a
reduction in the expression of MHCII molecules on APCs. This, in turn, diminishes the
presentation of autoantigens to CD4+ T cells, resulting in decreased T cell and B cell activation
and a subsequent reduction in the production of pathogenic autoantibodies. This targeted
action leads to the clearance of hyper-activated autoreactive T and B cells, thereby restoring
normal immune homeostasis.

Signaling Pathway

The signaling pathway of Abecomotide's action is initiated by its binding to cell-surface
HSPA8/HSC70. This interaction disrupts the normal function of HSPA8 in the CMA process,
ultimately leading to a dampening of the autoimmune response.
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Abecomotide's mechanism of action in SLE.

Preclinical Data in MRL/Ipr Mouse Model

The MRL/Ipr mouse is a well-established animal model that spontaneously develops a lupus-
like disease, making it a relevant model for preclinical evaluation of potential SLE therapies.
Studies in MRL/Ipr mice have demonstrated the therapeutic potential of Abecomotide.

Experimental Protocol: MRL/Ipr Mouse Studies
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A representative experimental protocol for evaluating Abecomotide in the MRL/Ipr mouse
model is as follows:

e Animal Model: Female MRL/Ipr mice are used, as they develop spontaneous lupus-like
symptoms, including lymphadenopathy, splenomegaly, anti-dsDNA antibodies, and
glomerulonephritis.

o Treatment Administration: Treatment with Abecomotide or a placebo (saline) is typically
initiated around 10-11 weeks of age. Administration is often via intravenous or subcutaneous
injection at specified doses and intervals.

e Monitoring and Endpoints:
o Proteinuria: Urine protein levels are monitored weekly as an indicator of kidney damage.

o Anti-dsDNA Antibodies: Serum levels of anti-double-stranded DNA (dsDNA) antibodies are
measured at baseline and at the end of the study.

o Survival Rate: The overall survival of the mice is monitored throughout the study.

o Histopathology: At the end of the study, kidneys are collected for histological analysis to
assess the extent of glomerulonephritis and immune complex deposition.

o Cellular Analysis: Spleens and lymph nodes are collected for flow cytometry analysis to
quantify different lymphocyte populations, including T cells and B cells.

Experimental Workflow
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Preclinical experimental workflow in MRL/lpr mice.
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Summary of Preclinical Eindings

Observation in

Parameter Abecomotide-Treated Reference
MRL/lpr Mice

Significantly enhanced survival
Survival Rate (80%) compared to placebo-

treated animals (10%).

Significant reduction in
o proteinuria, indicating
Proteinuria . .
preservation of kidney

function.

Attenuated levels of anti-
Anti-dsDNA Antibodies dsDNA antibodies in the

serum.

Preservation of tissue integrity
Kidney Histology and a remarkable reduction in

immune complex deposition.

Diminished extent of dermatitis
- - and vasculitis with fewer
Dermatitis and Vasculitis ] )
perivascular inflammatory

infiltrates.

Clinical Trial Data

Abecomotide has been evaluated in several clinical trials for the treatment of SLE. The results
from Phase lla and Phase IIb studies have demonstrated its potential efficacy and a favorable
safety profile.

Phase Ila Open-Label Study

An open-label, dose-escalation Phase lla study was conducted to assess the safety, tolerability,
and efficacy of Abecomotide in patients with moderately active SLE.
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Parameter

Dosage Group 1 (3
x 200 ug)

Dosage Group 2 (3
x 1000 pg)

Reference

Number of Patients

10

10

Reduction in 1gG anti-
dsDNA Ab (220%)

7 out of 10 patients

1 out of 10 patients

Physician's Global

Assessment

Significant decrease

in scores

Not specified

SLE Disease Activity
Index (SLEDAI)

Significant decrease

in scores

Not specified

Adverse Effects

Well tolerated

Some local irritation at

the injection site

Phase llb Randomized, Double-Blind, Placebo-
Controlled Trial

A Phase llb trial further evaluated the efficacy and safety of Abecomotide in a larger cohort of

SLE patients. The primary endpoint was the SLE Responder Index (SRI) response at week 12.
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Abecomotide
200 pg +

Abecomotide
(Dose 2) +

Placebo +

Parameter Standard of Reference
Standard of Standard of
Care (Group 3)
Care (Group 1) Care (Group 2)
Number of
Patients (ITT 49 51 47
Population)
SRI Response at  53.1% (p=0.048
45.1% 36.2%
Week 12 (ITT) vs placebo)
SRI Response at
61.9% (p=0.016
Week 12 (Target 48.0% 38.6%
) vs placebo)
Population)
SLEDAI
Response at 67.6% (p<0.025
) 51.3% 41.5%
Week 12 (Interim  vs placebo)
Analysis)
SLEDAI
Response at 84.2% (p<0.025
_ 66.7% 45.8%
Week 24 (Interim  vs placebo)
Analysis)
Conclusion

Abecomotide represents a promising targeted therapy for Systemic Lupus Erythematosus. Its

unique mechanism of action, centered on the modulation of chaperone-mediated autophagy,

offers a novel approach to restoring immune tolerance. Preclinical studies in the MRL/Ipr

mouse model have demonstrated significant improvements in disease parameters, and Phase
I clinical trials have shown encouraging efficacy and a good safety profile. Further investigation
in ongoing and future clinical trials will be crucial in fully elucidating the therapeutic potential of
Abecomotide in the management of SLE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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